(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
Description
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is a bicyclic ether derivative featuring a tetrahydro-2H-pyran (THP) core substituted with two methyl groups at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is industrially available in 99% purity, typically packaged in 25 kg cardboard drums for bulk applications . Its structure combines the rigidity of the THP ring with the polarity of the methanol group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(6,6-dimethyloxan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)6-10-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDLBOILZQRZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst to form the tetrahydropyran ring, followed by reduction to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Non-Aromatic Rings: Pyridine-based analogs (e.g., [(3,6-Dichloro-5-methoxypyridin-2-yl)methanol ) exhibit aromatic stability and distinct electronic properties compared to the non-aromatic THP core of the target compound.
Physical and Chemical Properties
Boiling Points and Solubility
Biological Activity
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C8H16O2. Its structure features a six-membered ring containing an ether linkage and a hydroxyl group, which contributes to its biological activity. This compound is significant in organic synthesis and has potential therapeutic applications due to its interactions with biological systems.
The biological activity of this compound is primarily attributed to its functional groups, particularly the hydroxyl and ether groups. These groups facilitate interactions with various biological targets through:
- Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
- Non-Covalent Interactions : The ether linkage may participate in hydrophobic interactions, enhancing the compound's binding affinity to target molecules.
Interaction with Biological Targets
Research indicates that this compound may influence enzyme-catalyzed reactions and metabolic pathways. Ongoing studies are focused on identifying specific molecular targets and elucidating the pathways affected by this compound.
Case Studies and Research Findings
- Enzyme Activity Modulation : Studies have shown that compounds with similar structures can modulate the activity of various enzymes involved in metabolic processes. For instance, the interaction of this compound with cytochrome P450 enzymes is under investigation for its potential role in drug metabolism.
- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that derivatives of this compound exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, structural analogs have shown IC50 values ranging from 10 to 200 µM against human cancer cells, suggesting potential anticancer properties.
Comparative Analysis of Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Similarity | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | High | 15 | Anticancer |
| Compound B | Moderate | 50 | Enzyme inhibitor |
| This compound | Unique dimethyl pattern | 100 | Metabolic pathway modulator |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of suitable precursors under acidic or basic conditions. A common method includes:
- Cyclization : Reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst.
- Reduction : The resulting product undergoes reduction to yield the final alcohol.
Industrial Applications
Due to its unique structural features, this compound is utilized in various fields:
- Organic Synthesis : As a building block for complex organic molecules.
- Pharmaceutical Research : Investigated for potential therapeutic effects.
- Flavor and Fragrance Industry : Employed as an intermediate in the production of fragrances.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
